
(E)-2-(Bis(methylthio)methylene)-5-(furan-2-yl)-3-oxopent-4-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(Bis(methylthio)methylene)-5-(furan-2-yl)-3-oxopent-4-enenitrile is an organic compound characterized by its unique structure, which includes a furan ring, a nitrile group, and bis(methylthio)methylene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(Bis(methylthio)methylene)-5-(furan-2-yl)-3-oxopent-4-enenitrile typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carbaldehyde with a suitable nitrile compound under basic conditions, followed by the introduction of bis(methylthio)methylene group through a thiolation reaction. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(Bis(methylthio)methylene)-5-(furan-2-yl)-3-oxopent-4-enenitrile can undergo various chemical reactions, including:
Oxidation: The furan ring and bis(methylthio)methylene moiety can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group or the furan ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring and bis(methylthio)methylene moiety.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Substituted derivatives at the nitrile group or furan ring.
Scientific Research Applications
(E)-2-(Bis(methylthio)methylene)-5-(furan-2-yl)-3-oxopent-4-enenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-2-(Bis(methylthio)methylene)-5-(furan-2-yl)-3-oxopent-4-enenitrile involves its interaction with specific molecular targets. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(Bis(methylthio)methylene)-3-oxopent-4-enenitrile: Lacks the furan ring but has similar reactivity.
5-(Furan-2-yl)-3-oxopent-4-enenitrile: Lacks the bis(methylthio)methylene group but retains the furan ring and nitrile group.
Uniqueness
(E)-2-(Bis(methylthio)methylene)-5-(furan-2-yl)-3-oxopent-4-enenitrile is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential biological activities. The presence of both the furan ring and bis(methylthio)methylene moiety allows for a diverse range of chemical transformations and interactions with biological targets.
Properties
Molecular Formula |
C12H11NO2S2 |
|---|---|
Molecular Weight |
265.4 g/mol |
IUPAC Name |
(E)-2-[bis(methylsulfanyl)methylidene]-5-(furan-2-yl)-3-oxopent-4-enenitrile |
InChI |
InChI=1S/C12H11NO2S2/c1-16-12(17-2)10(8-13)11(14)6-5-9-4-3-7-15-9/h3-7H,1-2H3/b6-5+ |
InChI Key |
VOQDXISPVPDHSV-AATRIKPKSA-N |
Isomeric SMILES |
CSC(=C(C#N)C(=O)/C=C/C1=CC=CO1)SC |
Canonical SMILES |
CSC(=C(C#N)C(=O)C=CC1=CC=CO1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


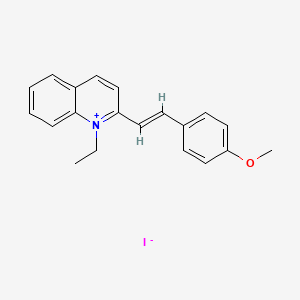
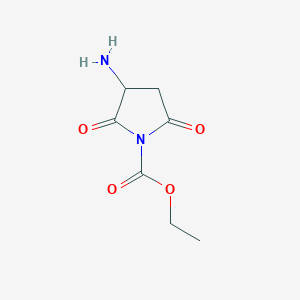
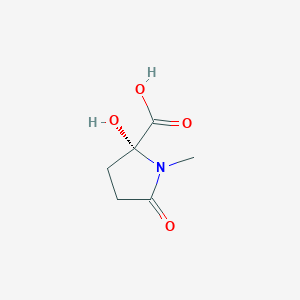
![2-(Difluoromethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B15209400.png)

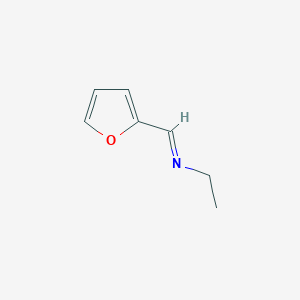
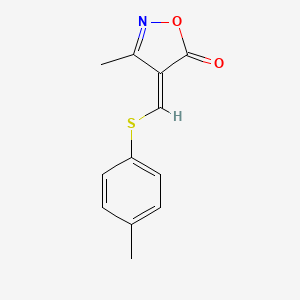


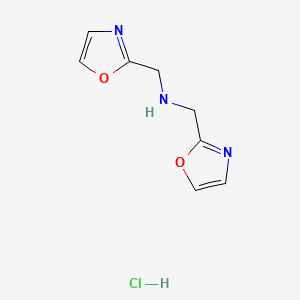
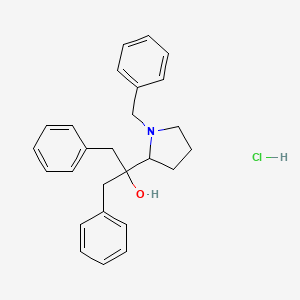
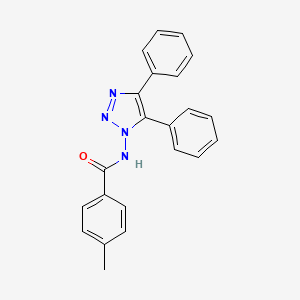
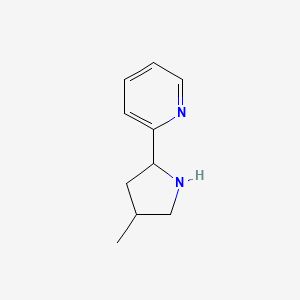
![3,7-Dimethyl-7H-pyrrolo[2,3-b]pyridine](/img/structure/B15209460.png)
